molecular formula C23H21ClN2O2 B11409646 1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole

Cat. No.: B11409646
M. Wt: 392.9 g/mol
InChI Key: CNZJCOAESCUTGZ-UHFFFAOYSA-N
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Description

1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole is an organic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

The synthesis of 1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-chlorophenoxyethanol and 4-methylphenoxymethanol.

    Formation of Intermediates: These intermediates are then reacted with o-phenylenediamine under specific conditions to form the benzimidazole core.

    Final Coupling: The final step involves coupling the chlorophenoxy and methylphenoxy groups to the benzimidazole core using appropriate reagents and catalysts.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Common techniques include refluxing, distillation, and crystallization.

Chemical Reactions Analysis

1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The chlorophenoxy and methylphenoxy groups can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine or methyl groups under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, are of interest in biological research.

    Medicine: Its derivatives are explored for their potential therapeutic applications, including as antiviral and anti-inflammatory agents.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or disruption of microbial cell walls. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-[(4-chlorophenoxy)methyl]-1H-benzimidazole: Similar structure but lacks the methylphenoxy group.

    2-[(4-methylphenoxy)methyl]-1H-benzimidazole: Similar structure but lacks the chlorophenoxy group.

    This compound: Unique due to the presence of both chlorophenoxy and methylphenoxy groups, which may contribute to its distinct properties and applications.

Properties

Molecular Formula

C23H21ClN2O2

Molecular Weight

392.9 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-[(4-methylphenoxy)methyl]benzimidazole

InChI

InChI=1S/C23H21ClN2O2/c1-17-6-10-20(11-7-17)28-16-23-25-21-4-2-3-5-22(21)26(23)14-15-27-19-12-8-18(24)9-13-19/h2-13H,14-16H2,1H3

InChI Key

CNZJCOAESCUTGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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